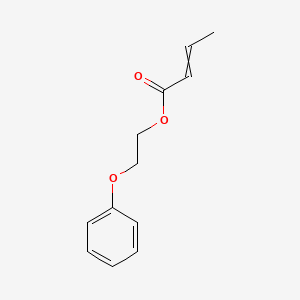

2-Phenoxyethyl but-2-enoate

Description

Architectural Significance of the Phenoxyethyl Ester Moiety in Contemporary Organic Synthesis

The phenoxyethyl ester moiety, a key structural component of 2-Phenoxyethyl but-2-enoate, imparts a unique combination of properties that are highly valued in modern organic synthesis, particularly in the realm of polymer and materials science. This functional group consists of a phenyl ring linked through an ether bond to an ethyl group, which in turn is connected to a carboxyl group via an ester linkage. This specific arrangement contributes to several desirable characteristics.

The synthesis of phenoxyethyl esters typically involves the esterification of 2-phenoxyethanol (B1175444) with a suitable carboxylic acid or its derivative. researchgate.netchembk.com This accessibility allows for the systematic modification of the ester portion of the molecule, enabling the fine-tuning of its physical and chemical properties for specific applications. The phenoxyethyl moiety can also influence the solubility of a molecule, with the ether linkage potentially enhancing solubility in certain organic solvents compared to purely aromatic systems.

Table 1: Properties of Structurally Related Phenoxyethyl Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications/Properties |

| 2-Phenoxyethyl acrylate (B77674) | C₁₁H₁₂O₃ | 192.21 nih.gov | Monomer for UV/EB cured coatings, inks, and adhesives; enhances flexibility and adhesion. arkema.com |

| 2-Phenoxyethyl benzoate | C₁₅H₁₄O₃ | 242.27 | Intermediate in the synthesis of heterocyclic compounds; used in studies of photo-removable protecting groups. researchgate.net |

| 2-Phenoxyethyl butyrate | C₁₂H₁₆O₃ | 208.25 | Used as a fragrance and flavor agent. thegoodscentscompany.com |

| 2-Phenoxyethyl isobutyrate | C₁₂H₁₆O₃ | 208.25 | Fragrance ingredient. europa.eu |

Reactivity Paradigm of the α,β-Unsaturated But-2-enoate System

The α,β-unsaturated but-2-enoate system is a highly reactive functional group that dictates the primary chemical behavior of this compound. This system, characterized by a carbon-carbon double bond conjugated with a carbonyl group, presents multiple sites for chemical attack, making it a versatile building block in organic synthesis.

The electrophilicity of the β-carbon is a hallmark of this system, rendering it susceptible to nucleophilic attack in what is known as a Michael addition or conjugate addition reaction. rsc.org A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the double bond, allowing for the facile construction of more complex molecular frameworks. rsc.org This reactivity is fundamental to many synthetic strategies.

Furthermore, the double bond in the α,β-unsaturated system can undergo a variety of addition reactions. For example, it can react with atmospheric oxidants like ozone and radicals such as hydroxyl (OH) and nitrate (B79036) (NO₃). rsc.org The rate and mechanism of these reactions are influenced by the substituents on the double bond. Studies on related α,β-unsaturated esters have shown that the presence of the ester group can modulate the reactivity of the double bond compared to simple alkenes. rsc.org

The α,β-unsaturated but-2-enoate moiety can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. mdpi.comnih.gov This allows for the stereocontrolled synthesis of cyclic compounds. Additionally, the double bond can be reduced to a single bond, and the ester can be hydrolyzed or transesterified, further expanding the synthetic utility of this functional group. The interplay between the electronic effects of the substituents and the inherent reactivity of the conjugated system provides a rich platform for chemical transformations.

Current Research Trajectories and Definitive Knowledge Gaps Pertaining to this compound

A thorough review of the current scientific literature reveals that while significant research has been conducted on compounds containing either the phenoxyethyl ester moiety or the α,β-unsaturated but-2-enoate system, there is a definitive knowledge gap concerning the specific compound This compound .

Current research involving phenoxyethyl esters is heavily concentrated on their application in polymer chemistry. For instance, 2-phenoxyethyl acrylate is a well-studied monomer used to impart desirable properties such as flexibility, adhesion, and a high refractive index to polymers used in coatings and optical materials. arkema.comgoogle.com The focus is on tailoring the physical properties of the resulting polymers by copolymerizing phenoxyethyl acrylate with other monomers. Similarly, research into α,β-unsaturated esters often revolves around their polymerization behavior and their use as Michael acceptors in organic synthesis. rsc.org

The most significant knowledge gap is the absence of reported synthesis, characterization, and application studies specifically for this compound. While the synthesis could be reasonably predicted to involve the esterification of 2-phenoxyethanol with but-2-enoic acid (crotonic acid), detailed experimental conditions, yield, and purification methods are not documented.

Consequently, the specific properties of this compound remain unknown. This includes its physical properties (e.g., melting point, boiling point, refractive index), spectroscopic data (NMR, IR, Mass Spectrometry), and its specific reactivity profile. The unique combination of the phenoxyethyl group and the but-2-enoate system may lead to novel properties not observed in more common acrylates or methacrylates.

Future research should therefore be directed towards:

Synthesis and Characterization: Developing an efficient synthesis for this compound and thoroughly characterizing the compound using modern analytical techniques.

Reactivity Studies: Investigating its participation in key reactions such as Michael additions, cycloadditions, and radical polymerizations to understand how the phenoxyethyl moiety influences the reactivity of the but-2-enoate system.

Polymerization and Material Properties: Exploring its potential as a monomer for the synthesis of new polymers and evaluating the thermal, mechanical, and optical properties of these materials.

Biological Activity Screening: Given the diverse biological activities of other esters, screening this compound for potential applications in agrochemicals or pharmaceuticals could be a fruitful avenue of investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

60359-25-3 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-phenoxyethyl but-2-enoate |

InChI |

InChI=1S/C12H14O3/c1-2-6-12(13)15-10-9-14-11-7-4-3-5-8-11/h2-8H,9-10H2,1H3 |

InChI Key |

RQEPIAVWCRDQKM-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)OCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenoxyethyl But 2 Enoate and Structurally Analogous Compounds

Direct Esterification and Transesterification Strategies

Direct esterification and transesterification are fundamental methods for synthesizing esters like 2-Phenoxyethyl but-2-enoate. These approaches involve the reaction of a carboxylic acid or an existing ester with an alcohol.

Mechanistic Considerations in Acid-Catalyzed Esterification (e.g., Fischer-Speier Processes)

The Fischer-Speier esterification is a classic acid-catalyzed reaction that involves the condensation of a carboxylic acid and an alcohol to produce an ester and water. wikipedia.orgsciencemadness.org This reaction is reversible, and its efficiency is often enhanced by using an excess of one reactant or by removing the water as it is formed. chemistrylearner.compressbooks.pub

The mechanism of Fischer-Speier esterification proceeds through several key steps: 88guru.compsiberg.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. wikipedia.orgpressbooks.pub

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. wikipedia.org88guru.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. wikipedia.orgmasterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the resulting protonated ester to yield the final ester product and regenerate the acid catalyst. wikipedia.orgmasterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and certain Lewis acids. wikipedia.org88guru.com The reaction is typically conducted at elevated temperatures. wikipedia.org It is important to note that while primary and secondary alcohols are generally suitable, tertiary alcohols can be prone to elimination reactions. wikipedia.org

Base-Mediated Esterification and Transesterification Approaches

Base-mediated, specifically base-catalyzed, transesterification offers an alternative route to ester synthesis. rsc.orgsemanticscholar.org This process involves the exchange of the alkoxy group of an ester with that of another alcohol. wikipedia.org The reaction is catalyzed by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. wikipedia.org

The mechanism for base-catalyzed transesterification involves: masterorganicchemistry.comresearchgate.net

Nucleophilic Attack: The alkoxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com

Elimination of Alkoxide: The original alkoxy group is eliminated, resulting in the formation of the new ester. masterorganicchemistry.com

This method is an equilibrium process, and driving the reaction to completion often requires using a large excess of the reactant alcohol. wikipedia.org A notable application of this method is in the synthesis of polyesters. wikipedia.org

Chemo- and Regioselective Preparations of Unsaturated Esters

The synthesis of α,β-unsaturated esters, such as the but-2-enoate moiety in this compound, often requires methods that control for both chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of bond formation). researchgate.net

Various strategies have been developed for the stereoselective synthesis of (E)-α,β-unsaturated esters. nih.govrsc.org For instance, the reaction of α-silylated ester magnesium enolates with aldehydes can produce pure E-unsaturated esters. rsc.org Another approach involves the Negishi cross-coupling of β-phosphoroxylated (E)-α,β-unsaturated esters. nih.gov The synthesis of α,β-unsaturated esters of certain fluorinated compounds can be challenging due to potential isomerization during esterification. rsc.org

Construction of the But-2-enoate Framework

The but-2-enoate (or crotonate) framework is a key structural feature of the target compound. wikipedia.org Its synthesis often relies on reactions that form carbon-carbon bonds, particularly those involving enolate chemistry.

Enolate Chemistry in α,β-Unsaturated Ester Synthesis

Enolates are reactive intermediates derived from the deprotonation of the α-carbon of a carbonyl compound. wikipedia.orgmasterorganicchemistry.com They are powerful nucleophiles and are widely used in the formation of carbon-carbon bonds. masterorganicchemistry.comlibretexts.org The formation of enolates is typically achieved by using a strong base, such as lithium diisopropylamide (LDA), in a non-hydroxylic solvent. wikipedia.orglibretexts.org

The stability and reactivity of enolates can be influenced by the presence of electron-withdrawing groups. masterorganicchemistry.com In the context of α,β-unsaturated ester synthesis, enolates can be reacted with various electrophiles to construct the desired carbon skeleton.

Claisen and Dieckmann Condensations for Enolate Precursors

The Claisen and Dieckmann condensations are fundamental reactions in organic synthesis that utilize enolate chemistry to form β-keto esters, which can serve as precursors to α,β-unsaturated esters. organic-chemistry.orgmasterorganicchemistry.com

Claisen Condensation: This is an intermolecular reaction between two ester molecules, promoted by a base, to form a β-keto ester. organic-chemistry.orgjove.com The reaction proceeds via the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. jove.comjove.com The driving force for this reaction is the formation of a stabilized anion of the resulting β-keto ester. organic-chemistry.org

Dieckmann Condensation: This is an intramolecular version of the Claisen condensation, where a diester reacts with a base to form a cyclic β-keto ester. wikipedia.orglibretexts.orgpurechemistry.org The mechanism is analogous to the Claisen condensation, involving the formation of an enolate that attacks the other ester group within the same molecule. libretexts.orgalfa-chemistry.com This method is particularly effective for forming five- and six-membered rings. wikipedia.orglibretexts.org

The β-keto esters produced from these condensations can be further modified through reactions such as dehydration to yield the α,β-unsaturated ester framework.

α-Alkylation Reactions of Ester Enolates

The α-alkylation of ester enolates is a fundamental carbon-carbon bond-forming reaction that allows for the introduction of alkyl groups at the α-position of a carbonyl compound. researchgate.netfiveable.me This transformation proceeds via the generation of a nucleophilic enolate, which then reacts with an electrophilic alkylating agent in an SN2-type reaction. libretexts.orgpressbooks.pub

The process begins with the deprotonation of the α-hydrogen of an ester using a strong base to form an enolate ion. libretexts.org For simple esters, a very strong base like lithium diisopropylamide (LDA) is often required to ensure complete enolate formation. libretexts.org However, for esters with an additional electron-withdrawing group at the α-position, such as in malonic esters, a weaker base like sodium ethoxide is sufficient to generate the resonance-stabilized enolate. libretexts.orglibretexts.org

Once formed, the enolate acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position. pressbooks.publibretexts.org The efficiency of this alkylation step is subject to the typical constraints of SN2 reactions, favoring primary or secondary alkyl halides. libretexts.org Tertiary alkyl halides are generally unsuitable as they tend to undergo elimination reactions. libretexts.org

This methodology can be extended to synthesize a variety of substituted esters. For instance, the malonic ester synthesis allows for the preparation of carboxylic acids from alkyl halides, with the carbon chain being extended by two atoms. libretexts.org Similarly, the acetoacetic ester synthesis converts alkyl halides into methyl ketones with three additional carbons. libretexts.orgpressbooks.pub It is also possible to perform sequential alkylations if more than one acidic α-hydrogen is present. pressbooks.publibretexts.org

Table 1: Key Aspects of α-Alkylation of Ester Enolates

| Aspect | Description | Key Considerations |

|---|---|---|

| Reaction Type | Nucleophilic substitution (SN2) | Formation of a new C-C bond at the α-position of the ester. |

| Nucleophile | Ester enolate | Generated by deprotonation of the α-hydrogen with a strong base (e.g., LDA) or a weaker base for activated esters (e.g., NaOEt for malonic ester). |

| Electrophile | Alkyl halide (R-X) | Primary and secondary halides are preferred. Tertiary halides lead to elimination. X can be Cl, Br, or I. |

| Key Syntheses | Malonic Ester Synthesis, Acetoacetic Ester Synthesis | Versatile methods for preparing substituted carboxylic acids and ketones, respectively. |

| Stereochemistry | Lack of control | If two different alkyl groups are introduced, a racemic mixture of products is typically formed. |

| Side Reactions | Elimination (E2), Multiple Alkylations | Can be controlled by careful choice of reagents, temperature, and stoichiometry. |

Ester Enolate Claisen Rearrangements

The Claisen rearrangement is a powerful and versatile pericyclic reaction for carbon-carbon bond formation. wikipedia.org Specifically, the ester enolate Claisen rearrangement, a modern variant of the classical reaction, provides a pathway to γ,δ-unsaturated carboxylic acids and their derivatives under milder conditions. masterorganicchemistry.com This transformation involves the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of an allyl ester enolate or its silyl ketene acetal equivalent. masterorganicchemistry.com

The Ireland-Claisen rearrangement is a notable example where an allylic carboxylate is treated with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is then trapped with a silylating agent like chlorotrimethylsilane to generate a silyl ketene acetal. wikipedia.org This intermediate undergoes a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement at temperatures often below 100°C to yield a γ,δ-unsaturated carboxylic acid silyl ester, which is subsequently hydrolyzed to the corresponding carboxylic acid. organic-chemistry.org A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the enolate, which in turn dictates the stereochemical outcome of the rearranged product. masterorganicchemistry.comorganic-chemistry.org

Another variation is the Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst, such as propionic acid. wikipedia.org This reaction typically requires higher temperatures but yields a γ,δ-unsaturated ester directly. wikipedia.org The Bellus-Claisen rearrangement utilizes the reaction of allylic ethers, amines, or thioethers with ketenes to produce γ,δ-unsaturated esters, amides, or thioesters, respectively. wikipedia.org

The Claisen condensation, while sharing the name of the discoverer, is a distinct reaction involving the condensation of two ester molecules to form a β-keto ester. libretexts.orgchemistrysteps.com It proceeds through the formation of an ester enolate which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.orglibretexts.org The subsequent elimination of an alkoxide group leads to the β-keto ester product. libretexts.orgchemistrysteps.com A crucial aspect of the Claisen condensation is that the starting ester must possess at least two α-hydrogens to drive the reaction to completion through the deprotonation of the more acidic β-keto ester product. chemistrysteps.com An intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form cyclic β-keto esters. organicchemistrydata.orgmasterorganicchemistry.com

Michael Addition Reactions Featuring Enoate Esters as Electrophiles

The Michael addition, a type of conjugate addition reaction, is a fundamental method for forming carbon-carbon bonds. masterorganicchemistry.comwikipedia.org In this reaction, a nucleophile, known as a Michael donor, adds to the β-carbon of an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. masterorganicchemistry.comwikipedia.org Enoate esters, such as but-2-enoates, are effective Michael acceptors due to the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond and makes the β-carbon electrophilic. acs.orgjove.com

A wide variety of nucleophiles can act as Michael donors. These include stabilized carbanions derived from compounds like β-diketones, β-keto esters, and malonic esters, which are particularly effective due to their acidity and the stability of the resulting enolate. libretexts.orgorganic-chemistry.org Other suitable nucleophiles include organocuprates (Gilman reagents), enamines, amines, thiols, and even aromatic compounds under certain catalytic conditions. masterorganicchemistry.comacs.org

The choice of nucleophile can influence the outcome of the reaction. Weaker nucleophiles generally favor the 1,4-conjugate addition, whereas stronger nucleophiles like Grignard reagents and organolithium compounds may preferentially attack the carbonyl carbon in a 1,2-addition. masterorganicchemistry.comjove.com The Michael addition is a thermodynamically controlled process and is widely used in organic synthesis for the construction of complex molecules due to its reliability and the mild conditions under which it can often be performed. organic-chemistry.org

Olefinic Bond Formation via Cross-Coupling and Metathesis Reactions

The formation of the olefinic bond in α,β-unsaturated esters can be achieved through powerful catalytic methods such as cross-coupling and olefin metathesis reactions. These techniques offer direct and often stereoselective routes to these valuable compounds. organic-chemistry.orgnih.gov

Cross-coupling reactions, a cornerstone of modern organic synthesis, involve the joining of two different chemical fragments with the aid of a metal catalyst, typically palladium. youtube.comnih.gov While various cross-coupling reactions exist, their application to the direct synthesis of α,β-unsaturated esters often involves the coupling of a vinyl or alkenyl species with a carbonyl-containing partner. For example, the Negishi cross-coupling reaction can be employed to form β,β-disubstituted (E)-α,β-unsaturated esters with high stereoretention by reacting an organozinc reagent with a suitable electrophile. nih.gov

Olefin metathesis is another powerful tool for the formation of carbon-carbon double bonds. nih.gov Cross-metathesis (CM) reactions, in particular, allow for the synthesis of α,β-unsaturated esters by reacting a terminal alkene with an acrylate (B77674) ester in the presence of a suitable catalyst, such as a Grubbs' second-generation catalyst. nih.govacs.org This method has been successfully applied to the synthesis of γ-keto-α,β-unsaturated esters by reacting alkyl acrylates with secondary allylic alcohols. acs.org The development of kinetically controlled CM processes has enabled the selective synthesis of linear (Z)-α,β-unsaturated esters, a transformation that complements traditional Wittig-type reactions. nih.gov The presence of additives, such as acetonitrile (B52724), has been shown to improve the efficiency and selectivity of these reactions. nih.gov

A simple one-pot process combining cross-metathesis with a subsequent nucleophilic addition has been developed for the synthesis of various functionalized α,β-unsaturated carbonyl compounds. This involves the cross-metathesis of acryloyl chloride with a terminal olefin, followed by the addition of a nucleophile. organic-chemistry.org

Table 2: Comparison of Cross-Coupling and Metathesis for Olefinic Bond Formation

| Methodology | General Transformation | Catalyst | Key Features |

|---|---|---|---|

| Cross-Coupling | R¹-X + R²-M → R¹-R² | Typically Palladium-based | Joins two distinct fragments; can be highly stereoselective. |

| Olefin Metathesis (Cross-Metathesis) | R¹-CH=CH₂ + CH₂=CH-COOR² → R¹-CH=CH-COOR² | Ruthenium-based (e.g., Grubbs' catalysts) | Forms a new double bond by scrambling and reforming existing ones; can be Z-selective. |

Derivatization Pathways of Unsaturated Carboxylic Acid and Alcohol Precursors

A straightforward and widely used method for the synthesis of this compound and its analogs is the esterification of an unsaturated carboxylic acid with an appropriate alcohol. chemguide.co.uk The Fischer esterification, in particular, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

For the synthesis of this compound, this would involve the reaction of but-2-enoic acid (crotonic acid) with 2-phenoxyethanol (B1175444). The reaction is typically carried out by heating the mixture of the acid and alcohol with a catalytic amount of a strong acid. chemguide.co.uk

An alternative approach involves the activation of the carboxylic acid to make it more reactive towards the alcohol. One such method is the use of trifluoroacetic anhydride (TFAA), which can "impel" the esterification. kyoto-u.ac.jp This method has been used for the esterification of cellulose with various carboxylic acids. kyoto-u.ac.jp Another method involves the reaction of a vinylmercuric halide with carbon monoxide and an alcohol in the presence of a noble metal catalyst to directly produce an α,β-unsaturated carboxylic acid ester. google.com

Unsaturated carboxylic acids themselves can undergo various reactions at the double bond, such as hydration and hydrobromination, which typically proceed with anti-Markovnikov regioselectivity. libretexts.org Furthermore, γ- or δ-hydroxy acids can undergo intramolecular esterification upon heating to form five- or six-membered cyclic esters known as lactones. libretexts.org

Catalytic Systems in the Synthesis of this compound

The synthesis of α,β-unsaturated esters like this compound has been significantly advanced by the development of various catalytic systems. These catalysts not only improve reaction rates and yields but also offer greater control over selectivity. Both homogeneous and heterogeneous catalysts play crucial roles in different synthetic strategies.

Homogeneous and Heterogeneous Catalysis Advancements

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is prevalent in many of the synthetic methods for α,β-unsaturated esters. In cross-coupling reactions, soluble palladium complexes are the most common catalysts. youtube.com These catalysts facilitate the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. youtube.com Similarly, the ruthenium-based Grubbs' catalysts used in olefin metathesis are homogeneous catalysts that have revolutionized the formation of carbon-carbon double bonds. organic-chemistry.orgacs.org

In the context of Michael additions, organocatalysis has emerged as a powerful tool. Chiral amines, for instance, can catalyze the conjugate addition of aldehydes to α,β-unsaturated esters by forming a nucleophilic enamine intermediate. acs.org The use of a co-catalyst, such as a hydrogen bond donor, can activate the enoate ester towards nucleophilic attack. acs.org

The hydrogenation of α,β-unsaturated esters, a reaction that saturates the carbon-carbon double bond, has also seen advancements in catalysis. While traditionally performed with heterogeneous catalysts like palladium on carbon (Pd/C), homogeneous catalysts based on copper(I)/N-heterocyclic carbene (NHC) complexes have been developed. rsc.orgorganic-chemistry.org These systems can utilize H₂ as the terminal reducing agent, offering an atom-economic alternative to methods using hydrosilanes. rsc.org

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. Palladium nanoparticles supported on polymers have been developed as recyclable catalysts for hydrogenations and cross-coupling reactions. organic-chemistry.org In some cases, distinguishing between a truly homogeneous and a heterogeneous catalytic process can be challenging, as soluble metal complexes may decompose to form catalytically active nanoparticles. rsc.org

Table 3: Examples of Catalytic Systems in the Synthesis of α,β-Unsaturated Esters

| Reaction Type | Catalyst Type | Specific Catalyst Example | Role of Catalyst |

|---|---|---|---|

| Cross-Coupling | Homogeneous | Palladium complexes (e.g., Pd(OAc)₂ with phosphine (B1218219) ligands) | Facilitates oxidative addition, transmetalation, and reductive elimination. |

| Olefin Metathesis | Homogeneous | Grubbs' catalysts (Ruthenium-based) | Mediates the cleavage and reformation of C=C double bonds. |

| Michael Addition | Homogeneous (Organocatalysis) | Chiral amines (e.g., pyrrolidine derivatives) | Forms a nucleophilic enamine intermediate. |

| Hydrogenation | Homogeneous | Copper(I)/N-heterocyclic carbene complexes | Activates H₂ for the reduction of the C=C double bond. |

| Hydrogenation | Heterogeneous | Palladium on Carbon (Pd/C) | Provides a surface for the reaction of the substrate with H₂. |

| Fischer Esterification | Homogeneous | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group, activating it for nucleophilic attack. |

Organocatalysis and Synergistic Catalytic Systems

The field of organic synthesis has witnessed a significant shift towards more sustainable and efficient methodologies, with organocatalysis and synergistic catalysis emerging as powerful tools. These approaches offer alternatives to traditional metal-based catalysts, often providing milder reaction conditions, enhanced selectivity, and a reduced environmental footprint. While specific literature on the organocatalytic synthesis of this compound is not extensively documented, the principles of modern organocatalysis and synergistic catalysis can be applied to devise plausible and effective synthetic routes. This section will explore the application of these advanced catalytic systems to the synthesis of this compound and structurally similar compounds, drawing upon established methodologies for esterification and related transformations.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. These catalysts can operate through various activation modes, including covalent and non-covalent interactions. For esterification reactions, common organocatalysts include N-heterocyclic carbenes (NHCs), 4-dimethylaminopyridine (DMAP) derivatives, and various Brønsted and Lewis acids.

One promising organocatalytic approach for the synthesis of this compound involves the use of N-heterocyclic carbenes. NHCs have demonstrated high catalytic activity in the esterification of α,β-unsaturated aldehydes with alcohols. This method allows for the synthesis of esters under mild conditions with high yields. For instance, a bulky NHC can effectively catalyze the reaction between α,β-unsaturated aldehydes and various alcohols, proving to be a metal-free and environmentally friendly protocol thanhhoa.gov.vn.

Another well-established class of organocatalysts for acylation reactions are derivatives of 4-dimethylaminopyridine (DMAP). These catalysts are known to efficiently promote the acylation of alcohols with acid anhydrides, often under solvent-free conditions organic-chemistry.org. The application of polystyrene-supported DMAP allows for easy recovery and reuse of the catalyst, enhancing the sustainability of the process organic-chemistry.org.

Brønsted acids, such as p-dodecylbenzenesulfonic acid (DBSA), have also been employed as surfactant-type catalysts for esterifications in water, eliminating the need for dehydrating agents or azeotropic water removal organic-chemistry.org. This methodology is particularly attractive from a green chemistry perspective.

Synergistic catalysis, which involves the simultaneous operation of two or more distinct catalytic cycles, has opened new avenues for complex chemical transformations that are challenging to achieve with a single catalyst. This approach can involve the combination of an organocatalyst with a metal catalyst or another organocatalyst to achieve enhanced reactivity and selectivity mdpi.com.

For the synthesis of esters from unsaturated carboxylic acids, a synergistic approach combining a Lewis acid and a Brønsted acid could be beneficial. The Lewis acid could activate the carboxylic acid, while the Brønsted acid facilitates the proton transfer steps in the esterification mechanism. For example, the combination of a hafnium(IV) or zirconium(IV) salt as a Lewis acid has been shown to catalyze the direct ester condensation of carboxylic acids and alcohols organic-chemistry.org.

Furthermore, the concept of synergistic catalysis extends to the combination of different organocatalysts. For instance, a chiral phosphoric acid, acting as a bifunctional catalyst with both Brønsted acidic and Lewis basic sites, can enable high stereocontrol in various reactions . While the synthesis of this compound does not involve the creation of a chiral center, the principle of bifunctional activation could be applied to enhance the efficiency of the esterification process.

The following tables present representative data from the literature on organocatalytic and synergistic catalytic esterification reactions that are analogous to the synthesis of this compound.

Table 1: Organocatalytic Esterification of Alcohols with Carboxylic Acids or their Derivatives

| Catalyst | Alcohol Substrate | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Polystyrene-supported DMAP | Various primary and secondary alcohols | Acetic anhydride | Solvent-free | Room Temp. | >98 | organic-chemistry.org |

| p-Dodecylbenzenesulfonic acid (DBSA) | Various primary and secondary alcohols | Various carboxylic acids | Water | 80 | 85-98 | organic-chemistry.org |

| N-Heterocyclic Carbene (bulky) | Benzyl alcohol | Cinnamaldehyde | Toluene (B28343) | 100 | 95 | thanhhoa.gov.vn |

| 2,2'-biphenol-derived phosphoric acid | Various primary and secondary alcohols | Various carboxylic acids | Toluene | 100 | 80-99 | organic-chemistry.org |

Table 2: Synergistic Catalysis in Esterification Reactions

| Catalytic System | Alcohol Substrate | Carboxylic Acid Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| Hafnium(IV) or Zirconium(IV) salts | Various primary and secondary alcohols | Various carboxylic acids | Toluene | 100 | 85-99 | organic-chemistry.org |

| Zinc(II) oxide | 2-Ethylhexyl alcohol | Pelargonic acid | Solvent-free | 170 | >94 | acs.org |

These examples highlight the potential of organocatalysis and synergistic catalysis to provide efficient and sustainable routes for the synthesis of esters like this compound. The selection of the appropriate catalyst system would depend on the specific requirements of the reaction, including substrate scope, desired reaction conditions, and environmental considerations.

Reaction Mechanisms and Kinetic Studies of 2 Phenoxyethyl But 2 Enoate Transformations

Fundamental Mechanistic Pathways of Ester Formation

The synthesis of 2-Phenoxyethyl but-2-enoate, like other esters, primarily proceeds through nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid or its derivative.

Nucleophilic acyl substitution is a two-step process involving an addition-elimination mechanism. masterorganicchemistry.com The reaction begins with the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com Subsequently, the leaving group is eliminated, and the carbonyl group is reformed. masterorganicchemistry.com

For the formation of this compound, this would typically involve the reaction of a but-2-enoic acid derivative (like but-2-enoyl chloride or but-2-enoic anhydride) with 2-phenoxyethanol (B1175444). The oxygen atom of the hydroxyl group in 2-phenoxyethanol acts as the nucleophile.

In an acid-catalyzed mechanism, known as Fischer esterification, the carbonyl oxygen of the carboxylic acid is first protonated. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol. byjus.comlibretexts.org A series of proton transfer steps then facilitates the elimination of a water molecule, yielding the ester. youtube.com

Under basic conditions, such as saponification, a strong nucleophile like a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. masterorganicchemistry.com This leads to a tetrahedral intermediate, and subsequent elimination of the alkoxide leaving group.

The reactivity of the carboxylic acid derivative is a key factor. Acid chlorides and anhydrides are more reactive than esters and amides towards nucleophiles. uomustansiriyah.edu.iq

Esterification reactions are typically reversible, and their outcomes can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: This occurs when the reaction conditions favor the product that is formed the fastest. jackwestin.com Reactions under kinetic control are often irreversible and conducted at lower temperatures. reddit.commasterorganicchemistry.com The product distribution is determined by the relative rates of the competing reaction pathways. jackwestin.com

Thermodynamic Control: This is established when the reaction is allowed to reach equilibrium, favoring the most stable product. jackwestin.com Thermodynamic control is typically achieved at higher temperatures and with longer reaction times, allowing for the reversal of less stable products to form the more stable one. wikipedia.orgmasterorganicchemistry.com

In the context of esterification, driving the reaction towards the desired product often involves Le Chatelier's principle. For instance, removing water as it is formed can shift the equilibrium towards the ester product.

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control in Esterification

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or pseudo-irreversible | Reversible |

| Product | The one that forms fastest (lower activation energy) | The most stable one (lowest Gibbs free energy) |

Reactivity Modalities of the α,β-Unsaturated Ester Linkage

The presence of a carbon-carbon double bond in conjugation with the carbonyl group in the but-2-enoate moiety introduces additional reaction pathways. The electron-withdrawing nature of the ester group makes the β-carbon electrophilic. libretexts.org

The conjugated system of α,β-unsaturated esters allows for two main modes of nucleophilic attack: 1,2-addition (direct addition) to the carbonyl carbon and 1,4-addition (conjugate addition) to the β-carbon. libretexts.org

1,2-Addition: This is a direct attack on the carbonyl carbon, similar to the reactions of saturated esters. This pathway is generally favored by strong, "hard" nucleophiles like Grignard reagents and organolithium compounds. jove.comjove.com The product of 1,2-addition is often the kinetic product as the carbonyl carbon is more electrophilic. jove.com

1,4-Addition (Conjugate Addition or Michael Addition): This involves the nucleophilic attack on the β-carbon. libretexts.org The resulting intermediate is an enolate, which is then protonated to give the final product. masterorganicchemistry.com This pathway is typically favored by "soft" nucleophiles such as organocuprates, amines, and thiols. jove.com The 1,4-addition product is often the thermodynamic product because it retains the strong carbonyl bond. jove.com

The mechanism for conjugate addition starts with the nucleophile attacking the β-carbon, pushing the π-electrons of the double bond to form an enolate intermediate. libretexts.org This enolate is then protonated, usually on the α-carbon, to yield the final saturated product. masterorganicchemistry.com

The double bond in the but-2-enoate framework can also participate in radical reactions. These reactions are initiated by the formation of a radical species, which then adds to the double bond.

In the context of synthetic chemistry, radical additions to α,β-unsaturated esters can be a powerful tool for carbon-carbon bond formation. libretexts.org For instance, a radical can be generated from an alkyl halide using a radical initiator like AIBN (azobisisobutyronitrile) and a mediator such as tributyltin hydride. uchicago.edu This radical can then add to the β-carbon of the but-2-enoate, followed by a hydrogen atom transfer to complete the reaction.

Studies on analogous unsaturated esters can provide insights into the energetic pathways, such as those involved in combustion. The stability of the radical intermediates and the energy released during bond formation are key factors in these processes.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgox.ac.uk The but-2-enoate framework can potentially participate in several types of pericyclic reactions, including cycloadditions and sigmatropic rearrangements.

Cycloaddition Reactions: These reactions involve the formation of a ring by the interaction of two π-systems. msu.edu For example, the double bond of the but-2-enoate could act as a dienophile in a [4+2] cycloaddition (Diels-Alder reaction) with a conjugated diene. alchemyst.co.uk

Electrocyclic Reactions: These are intramolecular pericyclic reactions that involve the formation of a σ-bond and the loss of a π-bond to form a ring, or the reverse ring-opening process. msu.edu

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. dspmuranchi.ac.in A well-known example is the Claisen rearrangement, which is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of an allyl vinyl ether. byjus.com While not directly applicable to this compound itself, analogous structures could undergo such rearrangements.

Rearrangement reactions can also be initiated by the formation of carbocations or other reactive intermediates. chemistrywithwiley.com For instance, under certain acidic conditions, the but-2-enoate framework could potentially undergo isomerization or other skeletal rearrangements. mvpsvktcollege.ac.in These rearrangements are driven by the formation of more stable intermediates. chemistrywithwiley.com

Computational and Theoretical Investigations of 2 Phenoxyethyl But 2 Enoate Molecular Systems

Quantum Chemical Methodologies for Structural and Electronic Characterization

Quantum chemical methods are indispensable for building a foundational understanding of a molecule's behavior at the atomic level. These techniques are used to predict its three-dimensional structure, electronic landscape, and potential for chemical transformation.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for determining the electronic structure of molecules. DFT calculations are employed to find the optimized molecular geometry of 2-Phenoxyethyl but-2-enoate, which corresponds to the lowest energy arrangement of its atoms.

Computational studies on various esters have demonstrated that DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), can accurately compute molecular parameters. researchgate.netnih.gov The stability of the molecule is assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Illustrative Data for Optimized Geometry of this compound: This table presents hypothetical data that would be expected from a DFT geometry optimization.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (ester carbonyl) | ~1.21 Å |

| C-O (ester single bond) | ~1.35 Å | |

| C=C (butenoate) | ~1.34 Å | |

| C-O (ether) | ~1.37 Å | |

| Bond Angle | O=C-O (ester) | ~124° |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | C-C-O-C (defining chain orientation) | Varies by conformer |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, indicating its tendency to be oxidized. The energy of the LUMO is related to its electron affinity, reflecting its tendency to be reduced. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org

For this compound, FMO analysis would reveal the spatial distribution of these key orbitals. The HOMO is likely to be localized on the electron-rich phenoxy group, while the LUMO would be concentrated on the electron-deficient butenoate moiety, particularly the C=C and C=O bonds, which are good electron acceptors. This distribution indicates that the molecule would likely act as a nucleophile at the aromatic ring and as an electrophile at the butenoate chain.

Illustrative FMO Data for this compound: This table presents hypothetical data that would be expected from an FMO analysis.

| Orbital | Energy (eV) | Localization | Reactivity Implication |

| HOMO | -6.5 | Phenoxy group, ether oxygen | Site for electrophilic attack |

| LUMO | -1.2 | Butenoate group (C=C and C=O) | Site for nucleophilic attack |

| Energy Gap (ΔE) | 5.3 | - | Indicates high kinetic stability |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is plotted onto a constant electron density surface, using a color scale to denote different potential values. MEP analysis is invaluable for identifying the electron-rich and electron-poor regions of a molecule, which are key to understanding its electrostatic interactions and predicting sites for electrophilic and nucleophilic attack. mdpi.com

Typically, red and yellow colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to attack by electrophiles. Blue colors indicate regions of positive electrostatic potential (electron-poor), which are attractive to nucleophiles. Green areas represent neutral potential.

In an MEP map of this compound, a significant negative potential (red) would be expected around the carbonyl oxygen of the ester group due to its high electronegativity and lone pairs of electrons. mdpi.com The aromatic ring would also show a moderately negative potential. In contrast, the hydrogen atoms, particularly those on the butenoate chain, would exhibit a positive potential (blue). This visualization confirms the insights from FMO analysis, highlighting the carbonyl oxygen as a primary site for hydrogen bonding and electrophilic interaction. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.complu.mx The Hirshfeld surface is a boundary defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. mdpi.com

By mapping properties like normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds. Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction. nih.govmdpi.com

For this compound, the analysis would likely reveal a high percentage of H···H, H···C, and H···O contacts. The H···O contacts would correspond to weak hydrogen bonding involving the ester and ether oxygens. The H···C contacts would represent interactions with the aromatic ring (C-H···π). mdpi.com Energy framework calculations can further quantify the electrostatic and dispersion components of these interactions, providing a deeper understanding of the forces governing the crystal packing. mdpi.com

Illustrative Hirshfeld Surface Data for this compound: This table presents hypothetical data on the relative contributions of intermolecular contacts.

| Contact Type | Contribution (%) | Description |

| H···H | ~45% | Non-specific van der Waals forces |

| H···C / C···H | ~25% | Interactions involving the aromatic ring and aliphatic chains |

| H···O / O···H | ~20% | Weak C-H···O hydrogen bonds involving ester and ether oxygens |

| C···C | ~5% | π-π stacking interactions between phenoxy groups |

| Other | ~5% | Minor contacts |

Mechanistic Elucidation Through Computational Modeling

Beyond static properties, computational modeling can be used to explore the dynamic processes of chemical reactions, providing a detailed picture of how reactants transform into products.

Computational modeling is a powerful tool for elucidating reaction mechanisms. e3s-conferences.org By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. A key point on this path is the transition state (TS), which is the highest energy structure that the molecules must pass through during the transformation. mit.edu

For the synthesis of this compound (e.g., via the esterification of 2-phenoxyethanol (B1175444) with a derivative of but-2-enoic acid), DFT calculations can be used to locate and characterize the geometry of the transition state. researchgate.net A true transition state is confirmed by vibrational frequency analysis, where it exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new C-O bond and the breaking of a leaving group bond). nih.gov

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 2 Phenoxyethyl But 2 Enoate

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic techniques are indispensable for the detailed molecular-level investigation of 2-Phenoxyethyl but-2-enoate. Each method offers a unique perspective on the molecule's constitution and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, E/Z but-2-ene, the methyl (CH₃) protons exhibit chemical shifts at approximately 1.58 ppm for the E-isomer and 1.54 ppm for the Z-isomer. docbrown.info These resonances are split into doublets due to coupling with the adjacent methine (CH) proton. docbrown.info For this compound, analogous protons in the but-2-enoate moiety would be expected to show similar chemical shifts and coupling patterns, though influenced by the phenoxyethyl group. The protons of the ethylene (B1197577) bridge (-OCH₂CH₂O-) would appear as distinct multiplets, and the aromatic protons of the phenoxy group would resonate in the downfield region, typically between 6.8 and 7.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum. The olefinic carbons of the but-2-enoate group and the aromatic carbons of the phenoxy ring would also have distinct and predictable chemical shifts. Data for similar structures, such as Ethyl (E)-2-(hydroxymethyl)but-2-enoate, can provide reference points for these assignments. spectrabase.com

Dynamic processes, such as restricted rotation around single bonds, can also be investigated using variable-temperature NMR studies, which can reveal information about the conformational preferences of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | 1.5 - 1.7 | Doublet |

| Olefinic (CH=CH) | 5.5 - 7.0 | Multiplets |

| Methylene (-OCH₂-) | 4.0 - 4.5 | Multiplets |

| Methylene (-CH₂OAr) | 4.0 - 4.5 | Multiplets |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplets |

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system is expected around 1650 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will produce strong bands in the 1000-1300 cm⁻¹ region. The aromatic ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The NIST/EPA Gas-Phase Infrared Database provides reference spectra for similar compounds like 2-Phenoxyethyl isobutyrate, which can aid in the spectral interpretation. nist.gov

Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in the Raman spectrum compared to IR, the C=C double bond of the butenoate moiety and the aromatic ring vibrations often give rise to strong Raman signals. semanticscholar.org This makes Raman spectroscopy particularly useful for analyzing the carbon framework of the molecule. Theoretical calculations at the DFT-B3LYP level have been used to predict vibrational frequencies for related molecules like 2-phenoxyethanol (B1175444), which can assist in making tentative vibrational assignments for this compound. nih.gov

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1720 - 1740 |

| C=C (Olefin) | Stretching | ~1650 |

| C-O (Ester/Ether) | Stretching | 1000 - 1300 |

| C-H (Aromatic) | Stretching | >3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Electron ionization (EI) is a common method that leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information. For esters, a common fragmentation pathway is the α-cleavage adjacent to the carbonyl group. libretexts.org Another characteristic fragmentation is the McLafferty rearrangement if a γ-hydrogen is available. In the case of this compound, cleavage of the bond between the oxygen and the phenoxyethyl group can lead to the formation of a phenoxyethyl cation or radical. The NIST Chemistry WebBook contains mass spectral data for related compounds such as 2-Phenoxyethyl isobutyrate, which can serve as a guide for predicting the fragmentation of the target molecule. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of chromophores, such as the carbonyl group, the carbon-carbon double bond, and the aromatic ring, leads to absorption of UV or visible light. cutm.ac.in

The conjugated system formed by the C=C double bond and the C=O group in the but-2-enoate moiety is expected to give rise to a π → π* transition. libretexts.org The aromatic phenoxy group will also exhibit characteristic π → π* transitions. The carbonyl group can also undergo a lower energy, and typically less intense, n → π* transition. cutm.ac.inlibretexts.org The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation and the nature of the chromophores present. This technique is also highly useful for monitoring reaction progress in syntheses involving this compound, as changes in the electronic structure will be reflected in the UV-Vis spectrum.

Crystallographic Analysis for Solid-State Structure Confirmation

Crystallographic techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (XRD) can provide an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. wikipedia.org This technique allows for the confirmation of the absolute configuration if the molecule is chiral and crystallizes in a non-centrosymmetric space group.

The crystal structure of a related compound, 2-phenoxyethyl 2-hydroxybenzoate, has been determined, revealing details about its solid-state conformation and intermolecular interactions. najah.edu Similarly, an XRD analysis of this compound would elucidate how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonding (if applicable) or π-π stacking of the aromatic rings. Powder XRD can be used to analyze polycrystalline samples, providing information about the crystal system and unit cell parameters. libretexts.org

Chromatographic Techniques for Reaction Mixture Analysis and Isolation

Chromatographic methods are essential for the analysis of reaction mixtures and the isolation of this compound. These techniques allow for the separation, identification, and quantification of the target compound, as well as unreacted starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and analyzing the composition of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose, offering high resolution and sensitivity. nih.gov

In a typical reversed-phase setup, a non-polar stationary phase (such as a C8 or C18 silica-based column) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the two phases. For phenoxyethyl esters, a common mobile phase consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like tetrahydrofuran (B95107) to improve separation. researchgate.net Detection is often achieved using a UV spectrophotometer, as the aromatic phenoxy group in the molecule provides strong chromophoric activity. nih.gov

The method can be validated to ensure accuracy, precision, specificity, and linearity, making it reliable for routine quality control and for monitoring the progress of the esterification reaction. researchgate.net By analyzing samples at different time points, HPLC can quantify the consumption of reactants (e.g., 2-phenoxyethanol and but-2-enoic acid) and the formation of the this compound product. This data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and purity.

| Parameter | Description | Source |

|---|---|---|

| Column | Lichrosorb C8 (150×4.6 mm, 5 µm) or similar reversed-phase column | nih.gov |

| Mobile Phase | Isocratic mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV Spectrophotometry at 258 nm | nih.gov |

| Application | Simultaneous determination of 2-phenoxyethanol and related ester compounds | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Reaction Mechanism Insights

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is ideal for the analysis of volatile and semi-volatile compounds that are thermally stable. In the context of this compound synthesis, GC-MS can be used to analyze the reaction mixture for volatile reactants, solvents, and potential low-boiling point byproducts.

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. wpmucdn.com As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This process generates a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for definitive identification. thermofisher.com

By identifying intermediates and byproducts, GC-MS provides critical insights into the reaction mechanism. For example, it can detect the presence of side-reaction products resulting from ether cleavage or transesterification. This information is invaluable for understanding reaction pathways and for developing strategies to minimize the formation of unwanted impurities. The high sensitivity of GC-MS also allows for the detection and quantification of trace-level contaminants in the final product. thermofisher.com

| Parameter | Description | Source |

|---|---|---|

| GC Column | Capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) | restek.com |

| Carrier Gas | Inert gas such as Helium or Nitrogen | mdpi.com |

| Injection Mode | Splitless or split injection depending on analyte concentration | mdpi.com |

| Temperature Program | A temperature ramp, e.g., starting at 60°C and increasing to 300°C, to elute a wide range of compounds | mdpi.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | mdpi.com |

| MS Detection | Full scan mode for identification of unknowns or Selected Ion Monitoring (SIM) for quantification of target analytes | thermofisher.com |

Thermal Analysis (TGA, DSC) for Process Understanding and Stability in Contexts

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful for characterizing this compound and understanding its thermal stability, which is critical for processing and storage. alstesting.co.th

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.com A TGA thermogram plots mass against temperature, revealing information about the thermal stability and decomposition profile of the compound. ri.se For this compound, TGA can determine the onset temperature of decomposition, which indicates the upper limit of its thermal stability. This data is essential for setting safe temperature parameters during synthesis, purification (e.g., distillation), and storage to prevent thermal degradation. openaccessjournals.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. mt.com It is used to detect thermal transitions, such as melting, crystallization, and glass transitions. alstesting.co.th For this compound, DSC can be used to determine its melting point and enthalpy of fusion. In the context of polymerization, where this monomer might be used, DSC is invaluable for studying the curing process and determining the glass transition temperature (Tg) of the resulting polymer, which defines its physical properties at different temperatures. koreascience.kr

Together, TGA and DSC provide a comprehensive understanding of the thermal properties of this compound, guiding its handling, processing, and application.

| Technique | Measured Property | Information Gained for this compound | Source |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Thermal stability, decomposition temperature, compositional analysis | openaccessjournals.com |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, enthalpy of fusion, glass transition temperature (for polymers), heat capacity | alstesting.co.th |

Strategic Applications and Research Niches of 2 Phenoxyethyl But 2 Enoate in Advanced Organic Chemistry

Explorations in Polymer Science and Engineering

While direct studies on the polymerization of 2-Phenoxyethyl but-2-enoate are not prominent, research on closely related phenoxyethyl enoates, particularly 2-Phenoxyethyl acrylate (B77674) (2-Phenoxyethyl prop-2-enoate), provides valuable insights into the potential applications of this class of compounds in polymer science.

2-Phenoxyethyl acrylate, a structural analogue of this compound, is recognized as a monofunctional acrylic monomer that can undergo polymerization via free radical mechanisms. This characteristic makes it a valuable component in applications involving ultraviolet (UV) and electron beam (EB) curing, which are common in the production of coatings, inks, and adhesives. The phenoxyethyl group in these monomers can impart desirable properties to the resulting polymers, such as improved thermal stability, adhesion, and chemical resistance.

The radical polymerization of such monomers is a cornerstone of polymer chemistry, allowing for the formation of a wide range of materials with tailored properties. The general mechanism involves initiation, propagation, and termination steps, leading to the formation of long polymer chains. While the specifics of radical polymerization for this compound are not detailed in the literature, the behavior of its acrylate counterpart suggests its potential as a monomer in similar polymerization processes.

Polymerization Data for Related Phenoxyethyl Enoates

| Monomer | Polymerization Method | Key Applications | Relevant Properties |

|---|---|---|---|

| 2-Phenoxyethyl acrylate | Free Radical Polymerization (UV/EB Curing) | Coatings, Inks, Adhesives | Good adhesion, Thermal stability, Chemical resistance |

The synthesis of this compound and related polymerizable esters is typically achieved through esterification. This process generally involves the reaction of an alcohol with a carboxylic acid or its derivative. In the case of this compound, this would involve the reaction of 2-phenoxyethanol (B1175444) with but-2-enoic acid (crotonic acid) or one of its reactive derivatives, often in the presence of an acid catalyst.

This esterification chemistry is fundamental to the production of a wide array of monomers used in the polymer industry. By carefully selecting the alcohol and carboxylic acid components, chemists can fine-tune the properties of the resulting monomer and, consequently, the final polymer. The synthesis of these ester-based monomers is a critical step in the development of new polymerizable materials for advanced applications.

Contribution to Advanced Catalysis Design and Optimization

The field of advanced catalysis design and optimization focuses on the development of new and more efficient catalysts for a variety of chemical transformations. This includes the design of organocatalysts, transition metal catalysts, and biocatalysts. A thorough review of the scientific literature reveals no specific instances where this compound has been utilized as a ligand, catalyst, or a key substrate in the design and optimization of advanced catalytic systems. Research in this area is extensive but does not appear to have focused on this particular compound.

Integration of Green Chemistry Principles in the Synthesis and Transformation of 2 Phenoxyethyl But 2 Enoate

Enhancement of Atom Economy and Reaction Efficiency

Atom economy, a central concept in green chemistry, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgprimescholars.com The goal is to maximize the incorporation of all materials used in the process into the final product. primescholars.com Traditional esterification methods for producing compounds like 2-Phenoxyethyl but-2-enoate often involve the use of a carboxylic acid (but-2-enoic acid) and an alcohol (2-phenoxyethanol) with an acid catalyst, producing water as a byproduct. While yields may be high, the atom economy is not 100% due to the formation of this byproduct.

To improve atom economy and reaction efficiency, alternative synthetic routes are being explored. One such approach is the direct addition reaction of an appropriate starting material, which theoretically can achieve 100% atom economy. For instance, a hypothetical reaction involving the direct addition of phenoxyethanol (B1677644) to a but-2-enoic acid derivative that does not eliminate a small molecule would be ideal.

Enzymatic catalysis, particularly with lipases, offers a highly efficient and selective method for ester synthesis. nih.gov These reactions can often be carried out under milder conditions and with higher specificity, leading to increased reaction efficiency and reduced formation of side products. The use of acyl donors like vinyl acetate (B1210297) in enzymatic transesterification can drive the reaction to completion and achieve very high conversions, approaching theoretical maximum efficiency. nih.gov

Below is a comparative table illustrating the theoretical atom economy for different synthetic approaches to an ester, which can be conceptually applied to the synthesis of this compound.

| Reaction Type | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |

| Fischer Esterification | Carboxylic Acid + Alcohol | Ester | Water | < 100 |

| Transesterification (with vinyl ester) | Ester + Alcohol | New Ester | Acetaldehyde | < 100 (but can be high) |

| Direct Addition | Alkene/Alkyne + Carboxylic Acid | Ester | None | 100 |

This table provides a conceptual comparison of atom economy for different esterification reaction types.

Development of Safer Solvents and Alternative Reaction Media

Traditional organic solvents used in chemical synthesis are often volatile, flammable, and toxic, posing significant environmental and health risks. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. altlaboratories.com

For the synthesis of this compound, several greener alternatives to conventional solvents like toluene (B28343) or hexane (B92381) can be considered:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a particularly promising alternative. mrforum.comwikipedia.org It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. wikipedia.org In the context of esterification, scCO₂ can act as both a solvent and a medium for separating the product, as the ester may be soluble in the supercritical fluid, while the catalyst remains in a separate phase. mrforum.com This facilitates easy product recovery and catalyst recycling.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. ajast.net They have negligible vapor pressure, which reduces air pollution and workplace exposure. ajast.net Certain acidic ionic liquids can act as both the solvent and the catalyst for esterification reactions, simplifying the process and allowing for easy separation of the ester product, which is often immiscible with the ionic liquid. researchinschools.orgresearchinschools.org The ionic liquid can then be recovered and reused. researchinschools.org

Solvent-Free Systems: Conducting reactions in the absence of a solvent is the most environmentally friendly option. altlaboratories.com For the synthesis of this compound, a solvent-free system could be achieved by reacting 2-phenoxyethanol (B1175444) directly with a derivative of but-2-enoic acid, provided the reactants are liquid at the reaction temperature. Enzymatic esterifications are often well-suited to solvent-free conditions. mdpi.com

The following table compares the properties of conventional solvents with greener alternatives.

| Solvent/Medium | Key Properties | Advantages in Ester Synthesis | Disadvantages |

| Toluene | Volatile, Flammable, Toxic | Good solvent for organic reactants | Environmental and health hazards |

| Supercritical CO₂ | Non-toxic, Non-flammable, Tunable properties | Easy product separation, Catalyst recycling | Requires high pressure equipment |

| Ionic Liquids | Low vapor pressure, Thermally stable | Can act as both solvent and catalyst, Recyclable | Can be expensive, Potential toxicity of some ILs |

| Water | Non-toxic, Readily available | Environmentally benign | Reactants may have low solubility, Can shift equilibrium of esterification |

This table provides a general comparison of different solvent types and is not specific to the synthesis of this compound.

Implementation of Sustainable Catalytic Systems

Catalysts are crucial for increasing reaction rates and selectivity. Green chemistry emphasizes the use of catalysts over stoichiometric reagents and favors catalysts that are recyclable and operate under mild conditions. hakon-art.com

For the synthesis of this compound, sustainable catalytic systems include:

Immobilized Enzymes: As mentioned earlier, lipases are highly effective for ester synthesis. nih.gov Immobilizing the enzyme on a solid support allows for easy separation of the catalyst from the reaction mixture and enables its reuse for multiple reaction cycles. nih.gov For example, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been shown to be highly effective and reusable for the synthesis of various esters. nih.gov

Heterogeneous Catalysts: These are solid catalysts that are in a different phase from the reactants. researchgate.net Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. google.com For transesterification reactions, solid acid catalysts (e.g., zeolites, ion-exchange resins) and solid base catalysts (e.g., metal oxides) can be employed. hakon-art.comresearchgate.net These can be more environmentally friendly than homogeneous catalysts like sulfuric acid, which are difficult to separate and generate corrosive waste.

Acidic Ionic Liquids: As noted in the previous section, certain ionic liquids can function as both the reaction medium and the catalyst. ajast.netbit.edu.cn This dual role simplifies the reaction setup and workup procedure. ajast.net

The table below presents a conceptual comparison of different catalytic systems for esterification.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic acid | High activity | Difficult to separate, Corrosive, Generates waste |

| Immobilized Enzyme | Novozym 435 | High selectivity, Mild conditions, Reusable | Higher initial cost, Can be sensitive to conditions |

| Heterogeneous Acid | Zeolites, Nafion | Easy separation, Reusable | May have lower activity than homogeneous catalysts |

| Heterogeneous Base | Metal Oxides (e.g., CaO, MgO) | Effective for transesterification, Reusable | Can be sensitive to free fatty acids and water |

| Acidic Ionic Liquid | [HMIM][HSO₄] | Dual role as solvent and catalyst, Reusable | Higher cost, Potential for product contamination |

This table provides a general comparison of catalyst types for esterification reactions.

Strategies for Waste Prevention and By-product Minimization

The most fundamental principle of green chemistry is the prevention of waste. epa.gov This involves designing synthetic pathways that minimize the generation of unwanted byproducts and unreacted starting materials.

Strategies for waste prevention in the synthesis of this compound include:

Optimizing Reaction Conditions: Careful optimization of reaction parameters such as temperature, pressure, reaction time, and reactant stoichiometry can maximize the conversion of starting materials and the selectivity for the desired product, thereby minimizing the formation of byproducts.

Use of Highly Selective Catalysts: As discussed, enzymatic and certain heterogeneous catalysts can offer high selectivity, leading to the formation of the desired ester with minimal side reactions.

Process Intensification: The use of technologies like microreactors can lead to better control over reaction conditions, resulting in higher yields and fewer byproducts. altlaboratories.com Continuous flow processes can also be more efficient and generate less waste compared to batch processes.

By integrating these green chemistry principles, the synthesis and transformation of this compound can be made more sustainable, efficient, and environmentally responsible.

Future Research Trajectories and Conceptual Advances for 2 Phenoxyethyl But 2 Enoate

Development of Novel Stereoselective and Enantioselective Synthetic Routes